5-Phenyl-o-anisidine

Übersicht

Beschreibung

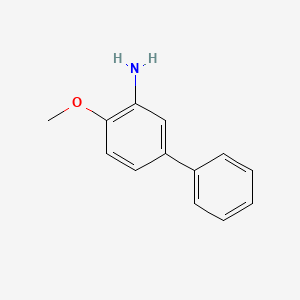

5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is a derivative of aniline, where the phenyl group is substituted at the ortho position relative to the methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Phenyl-o-anisidine can be synthesized through several methods. One common method involves the reduction of a nitro compound. For example, 2-methoxy-5-nitrobiphenyl can be reduced using hydrogen gas in the presence of a palladium catalyst on carbon (Pd/C) to yield this compound . The reaction typically occurs under mild conditions, with the nitro group being selectively reduced to an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-o-anisidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro precursor to form the amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: this compound from the nitro precursor.

Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyanilines

5-Phenyl-o-anisidine serves as a promising monomer for the preparation of polyanilines, which are conductive polymers with applications in electronics, sensors, and anti-corrosion coatings. The polymerization of this compound can lead to materials with enhanced electrical conductivity and stability. Studies employing X-ray Diffraction and Density Functional Theory (DFT) have provided insights into the structural properties of polyanilines derived from this compound, revealing potential pathways for optimizing their electrical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of various biologically active compounds. Notably, it is involved in the production of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, which have been evaluated for their inhibitory effects on dihydrofolate reductases associated with certain parasitic infections . These compounds show promise as potential therapeutic agents against Pneumocystis carinii and Toxoplasma gondii.

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in the synthesis of azo dyes and pigments. Its reactivity allows it to participate in various chemical reactions that yield vibrant dyes used in textiles and other materials. The compound's ability to form stable azo linkages makes it valuable in dye chemistry .

Genotoxicity Studies

Research has also focused on the genotoxic properties of this compound. Studies indicate that compounds within this class can bind to DNA and induce mutations, raising concerns about their potential carcinogenic effects. Understanding these properties is essential for assessing the safety and regulatory status of this compound in industrial applications .

Table: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 5-Phenyl-o-anisidine in its applications involves its ability to participate in various chemical reactions due to the presence of the amine and methoxy groups. These functional groups allow it to interact with different molecular targets and pathways. For example, in medicinal chemistry, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

o-Anisidine: Similar structure but lacks the phenyl group.

p-Anisidine: The methoxy group is at the para position relative to the amine group.

2-Methoxyaniline: Similar structure but lacks the phenyl group.

Uniqueness

5-Phenyl-o-anisidine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical reactions and applications, distinguishing it from its simpler analogs .

Biologische Aktivität

5-Phenyl-o-anisidine (C13H13NO) is an aromatic amine that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a phenyl group attached to an aniline structure. Its molecular formula is C13H13NO, with a molecular weight of approximately 201.25 g/mol. The compound is classified as an aromatic amine, which often implicates it in biological activities related to cellular processes and potential toxicity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The methoxy and phenyl groups facilitate hydrogen bonding and π-π stacking interactions, which can affect the compound's reactivity and binding affinity to molecular targets. Notably, aromatic amines are known to undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, potentially resulting in genotoxic effects .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation. For instance, related compounds exhibited IC50 values ranging from 1.38 to 3.21 μM against hepatocellular carcinoma (HepG2) cells, suggesting that structural modifications can enhance their potency .

Genotoxicity

The genotoxic potential of aromatic amines, including this compound, has been documented in several studies. It has been shown that ortho-anisidine can form DNA adducts and induce DNA damage in experimental models. This raises concerns about its carcinogenic potential, particularly regarding urinary bladder cancer, as similar compounds have been linked to tumorigenesis in animal studies .

Case Studies and Research Findings

- Cytotoxicity in HepG2 Cells : A study focused on the cytotoxic effects of synthesized derivatives of this compound on HepG2 cells revealed that certain modifications significantly enhanced their cytotoxic effects. The mechanism involved apoptosis induction through mitochondrial membrane potential disruption and modulation of apoptotic markers such as p53 and Bcl-2 levels .

- DNA Damage Assessment : In vivo studies have shown that exposure to ortho-anisidine leads to the formation of DNA adducts in rat models, indicating a direct link between exposure and genetic damage. This aligns with findings from other aromatic amines known for their carcinogenic properties .

- Occupational Exposure Studies : Epidemiological studies have explored the relationship between occupational exposure to aromatic amines and increased cancer risk, particularly bladder cancer. These studies highlight the importance of understanding the biological activity of compounds like this compound within industrial contexts .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methoxy-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYBRSLINXBXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192880 | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39811-17-1 | |

| Record name | 4-Methoxy[1,1′-biphenyl]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC6AV3B78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.